1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine
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Overview
Description
1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine is a chemical compound with the molecular formula C19H29BN2O3. This compound is known for its unique structure, which includes a piperazine ring, a benzoyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Mode of Action
It’s known that the tetramethyl-1,3,2-dioxaborolane group can be used for borylation in the presence of a palladium catalyst . This suggests that the compound might interact with its targets through a borylation mechanism.
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine typically involves the reaction of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with 1-ethylpiperazine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(Ethoxycarbonylmethyl)phenylboronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness: 1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine is unique due to its combination of a piperazine ring and a boronic ester moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-6-21-11-13-22(14-12-21)17(23)15-7-9-16(10-8-15)20-24-18(2,3)19(4,5)25-20/h7-10H,6,11-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFPPCPYLZHSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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